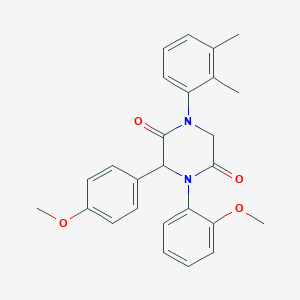
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, commonly known as Temozolomide, is a chemotherapy drug used in the treatment of various types of brain tumors, including glioblastoma multiforme, anaplastic astrocytoma, and metastatic melanoma. It is a prodrug that is converted to its active form, a methylating agent, in the body. Temozolomide is an important drug in the field of oncology, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mécanisme D'action
Temozolomide is a prodrug that is converted to its active form, a methylating agent, in the body. The active form of the drug causes DNA damage by adding methyl groups to the O6 position of guanine. This leads to the formation of O6-methylguanine, which can cause the DNA to break down and the cell to die.
Biochemical and Physiological Effects
Temozolomide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and increase the sensitivity of cancer cells to radiation therapy. Temozolomide has also been shown to have immunomodulatory effects, which may contribute to its efficacy in the treatment of brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Temozolomide has a number of advantages and limitations for use in lab experiments. Its efficacy in the treatment of brain tumors has been extensively studied, and it has been shown to be effective in prolonging survival in patients with glioblastoma multiforme, anaplastic astrocytoma, and metastatic melanoma. However, Temozolomide has limitations in terms of its toxicity and side effects, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on Temozolomide. One area of research is the development of new formulations and delivery methods for the drug, which may improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to Temozolomide, which may allow for more personalized treatment approaches. Finally, there is ongoing research on the use of Temozolomide in combination with other drugs and therapies, which may improve its efficacy in the treatment of brain tumors.
Méthodes De Synthèse
Temozolomide is synthesized through a multi-step process involving the reaction of 3,4-dihydroxybenzoic acid with N,N'-dimethylformamide dimethyl acetal, followed by the addition of 2-methoxyphenyl magnesium bromide. The resulting intermediate is then treated with 2,3-dimethylphenyl isocyanate and 4-methoxyphenyl isocyanate to yield Temozolomide.
Applications De Recherche Scientifique
Temozolomide has been extensively studied for its efficacy in the treatment of brain tumors. It has been shown to be effective in prolonging survival in patients with glioblastoma multiforme, anaplastic astrocytoma, and metastatic melanoma. Temozolomide is also being studied in combination with other drugs and therapies to improve its efficacy.
Propriétés
Formule moléculaire |
C26H26N2O4 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O4/c1-17-8-7-10-21(18(17)2)27-16-24(29)28(22-9-5-6-11-23(22)32-4)25(26(27)30)19-12-14-20(31-3)15-13-19/h5-15,25H,16H2,1-4H3 |
Clé InChI |
FMDRMSXFPVWPNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC)C |
SMILES canonique |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242342.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)
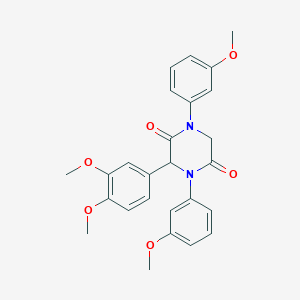
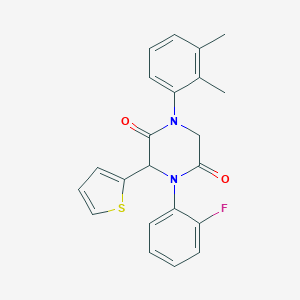
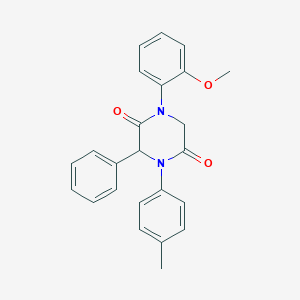
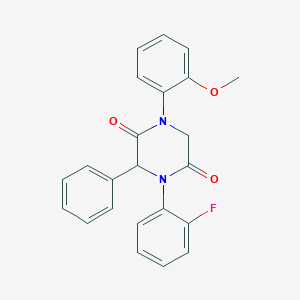
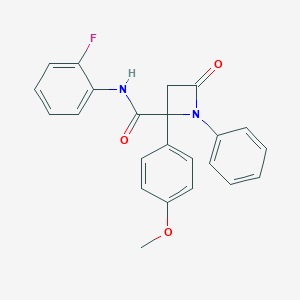
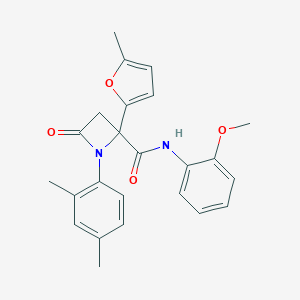
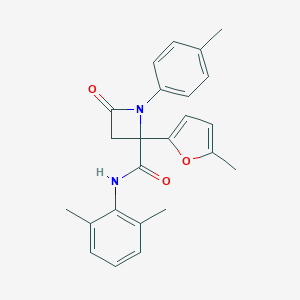
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)


